molecular formula C14H15NO4 B2921990 (E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate CAS No. 868171-79-3

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate

Cat. No.: B2921990
CAS No.: 868171-79-3
M. Wt: 261.277
InChI Key: IQXQOWHOLUFYPH-UXBLZVDNSA-N
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Description

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate is an organic compound with a complex structure that includes a phenylamino group and a malonate ester

Scientific Research Applications

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate typically involves the condensation of dimethyl malonate with an appropriate aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may also inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester that lacks the phenylamino group.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different ester functionalities.

Uniqueness

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate is unique due to the presence of both the phenylamino group and the malonate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[(E)-3-anilinoprop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)9-6-10-15-11-7-4-3-5-8-11/h3-10,15H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXQOWHOLUFYPH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CNC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/NC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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